molecular formula C11H19N B7797646 1-(Cyclohex-1-en-1-yl)piperidine CAS No. 56361-81-0

1-(Cyclohex-1-en-1-yl)piperidine

Cat. No. B7797646
CAS RN: 56361-81-0
M. Wt: 165.27 g/mol
InChI Key: KPVMGWQGPJULFL-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)piperidine, also known as N-(1-Cyclohexen-1-yl)piperidine, is an organic compound with the molecular formula C11H19N . It has a molecular weight of 165.2753 . The compound is also known by other names such as Piperidine, 1-(1-cyclohexen-1-yl)-; N-(1-Cyclohexenyl)piperidine; 1-(1-Cyclohexen-1-yl)piperidine; 1-(1-Cyclohexenyl)piperidine; 1-Cyclohexen-1-ylpiperidine; 1-Piperidino-1-cyclohexene; 1-Piperidinocyclohexene; 1-Piperidinylcyclohexene .


Molecular Structure Analysis

The molecular structure of 1-(Cyclohex-1-en-1-yl)piperidine can be represented by the InChI string: InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound is a clear colorless to yellow liquid . It has a refractive index of 1.5115-1.5165 at 20°C . The density of 1-(Cyclohex-1-en-1-yl)piperidine is predicted to be 0.978±0.06 g/cm3 . It has a boiling point of 120-122°C at 16mm and a vapor pressure of 0.011mmHg at 25°C .

Scientific Research Applications

  • Synthesis and Cytotoxic Evaluation : This compound is used in the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones, evaluated for cytotoxic activity in human breast cancer cell lines (Mahdavi et al., 2016).

  • Multicomponent Reaction Study : It is involved in reactions with aromatic and heteroaromatic aldehydes, malonodithioamide, and alkylating reagents, leading to the synthesis of tetrahydroquinoline-3-carbonitriles with studied molecular and crystalline structures (Dyachenko et al., 2019).

  • CNS Depressants Synthesis : Various 1-arylcyclohexylamines, synthesized from this compound, were evaluated as central nervous system depressants (Maddox et al., 1965).

  • Enamine Reaction with Cyclohexenone : It is used in reactions with cyclohexenone in polar solvents, leading to the synthesis of specific compounds with proposed reaction mechanisms (Singh & Rao, 1979).

  • Sequential Substitution/Ring Cleavage/Addition Reaction : This compound participates in reactions for synthesizing tetrahydroindoles, a practical method for the preparation of various indole derivatives (Mamedov et al., 2015).

  • Mosquito Repellent Activity Analysis : The compound is studied for its role in the structural and configurational basis of repellent activity against mosquitoes (Natarajan et al., 2005).

  • MIMIRC Reactions under Microwave Irradiation : It is involved in reactions with nitromethane and electrophilic alkenes, demonstrating a double Michael addition and intramolecular ring closure mechanism (Michaud et al., 2002).

  • Rearrangement with Ethyl Bromopyruvate : The compound reacts with ethyl bromopyruvate, leading to the formation of tetrahydroindole derivatives (Mamedov et al., 2019).

  • Analysis in Biological Matrices : Its related compounds have been characterized and analyzed in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

  • Arthropod Repellent Efficacy : Stereoiomers of this compound have been synthesized and tested for repellent efficacy against blood-feeding arthropods (Klun et al., 2000).

  • Facile Synthesis of Pyrrol-2-one Derivatives : Utilized in a reaction protocol for the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives (Fan et al., 2007).

  • Study of σ Receptor Ligands : Involved in the study of analogues of σ receptor ligand for potential use as positron emission tomography radiotracers (Abate et al., 2011).

  • Mannich Reaction Study : Used in the synthesis of specific cyclohexanamine structures, with analysis of thermodynamic parameters (Taheri et al., 2012).

  • Synthesis of Partially Hydrogenated Carbazoles : Participates in the bromination and subsequent reactions leading to carbazole derivatives (Gataullin et al., 2007).

  • Aldolization Using Enamines : Piperidine enamines derived from this compound are used in aldol condensation reactions (Palecek & Paleta, 2004).

  • Hirshfeld Surface Analyses and Energy Frameworks : The title compounds, related to "1-(Cyclohex-1-en-1-yl)piperidine," were studied for their crystal structures, Hirshfeld surface analyses, and energy frameworks (Ullah & Stoeckli-Evans, 2021).

Safety And Hazards

1-(Cyclohex-1-en-1-yl)piperidine is harmful if swallowed and causes skin and eye irritation . It causes severe skin burns and eye damage . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

properties

IUPAC Name

1-(cyclohexen-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVMGWQGPJULFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952249
Record name 1-(Cyclohex-1-en-1-yl)piperidine
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URL https://comptox.epa.gov/dashboard/DTXSID70952249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-1-en-1-yl)piperidine

CAS RN

2981-10-4, 56361-81-0
Record name 1-(1-Cyclohexen-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2981-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(1-cyclohexen-1-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidine, 1-(cyclohexenyl)-
Source ChemIDplus
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Record name 1-(Cyclohex-1-en-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidino-1-cyclohexene
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Record name 1-Piperidino-1-cyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Mahdavi, M Akhbari, M Saeedi, M Karimi… - Helvetica Chimica …, 2016 - Wiley Online Library
This work describes the synthesis of novel 1,2,3‐triazole‐4‐linked (2E,6E)‐2‐benzylidene‐6‐(4‐nitrobenzylidene)cyclo‐hexanones starting from cyclohexanone. 1‐(Cyclohex‐1‐en‐1‐…
Number of citations: 5 onlinelibrary.wiley.com
IV Dyachenko, VD Dyachenko… - Chemistry of …, 2019 - Springer
The multicomponent reaction of aromatic and heteroaromatic aldehydes, malonodithioamide, 1-(cyclohex-1-en-1-yl)piperidine, and alkylating reagents was studied. A wide range of …
Number of citations: 3 idp.springer.com
NA Kaminskiy, EE Galenko, MA Kryukova… - The Journal of …, 2022 - ACS Publications
α-Diazopyrroles selectively react with enamines at room temperature to give either (4+2)-cycloaddition–dehydroamination cascade products, pyrrolo[2,1-c][1,2,4]triazines, or azo …
Number of citations: 4 pubs.acs.org
RN Kadikova, IR Ramazanov, TP Zosim… - Tetrahedron, 2015 - Elsevier
The reaction of enamines with 2 equiv of Et 3 Al and CH 2 I 2 at room temperature in CH 2 Cl 2 results in the formation of cyclopropyl amines in high yields (68–89%). Substituted 1-…
Number of citations: 18 www.sciencedirect.com
LA Körte, S Blomeyer, S Heidemeyer, JH Nissen… - Dalton …, 2016 - pubs.rsc.org
The doubly acid-functionalised aniline PhN[(CH2)3B(C6F5)2]2 shows rapidly exchanging boron acid groups at the central base function and is an active frustrated Lewis pair due to …
Number of citations: 14 pubs.rsc.org
M Coquelle, S Duquesne, M Casetta, J Sun… - … degradation and stability, 2014 - Elsevier
Polyamide 6 (PA6) is one of the most used polymers for synthetic textiles. PA6 fibers must be flame retarded to be used in building, home textiles or in transportation and must meet strict …
Number of citations: 55 www.sciencedirect.com
O Paleta, B Dolenský, J Paleček, J Kvíčala - Journal of Fluorine Chemistry, 2014 - Elsevier
The following mechanism steps were verified for the three-component domino cyclisation affording (pyrrolo)quinazolines from 2-(aminomethyl)aniline, a very reactive oxo compound …
Number of citations: 6 www.sciencedirect.com
IV Dyachenko, IN Kalashnik, VD Dyachenko… - Russian Journal of …, 2019 - Springer
A Stork reaction — intramolecular transamination — alkylation tandem protocol was used to synthesize functionalized partially hydrogenated quinolines. The molecular and crystal …
Number of citations: 6 idp.springer.com
MW Tyler, HB Yourish, DF Ionescu… - ACS chemical …, 2017 - ACS Publications
Ketamine, a molecule of many faces, has contributed immeasurably to numerous realms of clinical practice and scientific inquiry. From anesthesia and analgesia to depression and …
Number of citations: 117 pubs.acs.org
AM Bailey - 2012 - search.proquest.com
The generation and isolation of two novel borenium cations has been described. The observation that the reaction of the Lewis acid B (C 6 F 5) 3 and the Lewis base diazabicyclo [2.2. 2…
Number of citations: 3 search.proquest.com

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